Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Description
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a benzoxazine derivative characterized by:
- A benzoxazine core (a fused benzene and oxazine ring system).
- Substituents: A bromine atom at position 6, a methyl group at position 8, and an ethyl acetate group attached to the nitrogen at position 2.
- Functional groups: A ketone (3-oxo) and an ester (ethyl acetate).
This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzoxazines, which are known for their anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
ethyl 2-(6-bromo-8-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-3-18-12(17)6-15-10-5-9(14)4-8(2)13(10)19-7-11(15)16/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAGBEWRNIFMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate typically involves a multi-step process. One common method starts with the bromination of 2-(8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid using bromine in the presence of a solvent like acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to form the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and precise control over reaction conditions. Automated systems can streamline the bromination and esterification steps, ensuring consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The compound can be reduced using agents such as lithium aluminium hydride, particularly targeting the carbonyl groups.
Substitution: : The bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: : Conversion to corresponding carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Generation of new compounds with varied functional groups.
Scientific Research Applications
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is valuable in several fields:
Chemistry: : It serves as a building block for complex organic molecules, particularly in the synthesis of benzoxazine derivatives.
Biology: : Its derivatives are used to investigate biological pathways and enzyme mechanisms.
Medicine: : Potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: : Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate's effects are primarily related to its structural features. The benzoxazine ring can interact with various molecular targets, including enzymes and receptors, potentially altering their activity. The bromine atom and other substituents can enhance binding specificity and reactivity, affecting pathways involved in biochemical processes.
Comparison with Similar Compounds
Substituent Variations on the Benzoxazine Core
Key Observations :
Physicochemical Properties
Trends :
- Bromine and methyl substituents increase molecular weight and likely reduce melting points compared to unsubstituted analogs.
- Bulkier substituents (e.g., cyclohexylmethyl) lower melting points due to reduced crystal packing efficiency .
Biological Activity
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a compound belonging to the benzo[b][1,4]oxazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound features a unique structure characterized by:
- A bromo substituent at the 6-position.
- A methyl group at the 8-position.
- An ester functional group derived from ethyl acetate.
This specific arrangement contributes to its chemical reactivity and biological activity.
Molecular Formula
The molecular formula for this compound is .
Pharmacological Potential
Research indicates that compounds within the benzo[b][1,4]oxazine family exhibit various biological activities. This compound is being investigated for:
- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The presence of halogen and methyl groups may enhance binding affinity to biological targets.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of several benzo[b][1,4]oxazine derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Similarity Index |
|---|---|---|
| 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid | Chlorine substituent instead of bromine | 0.89 |
| 2-(7-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid | Different chlorine position | 0.87 |
| 2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid | Two chlorine substituents | 0.86 |
The table above illustrates the diversity within the benzo[b][1,4]oxazine family while showcasing the unique features of this compound due to its specific substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate?
- Methodological Answer : The compound can be synthesized via condensation reactions starting from bromo-substituted anthranilic acid derivatives. For example, bromoanthranilic acid is reacted with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0°C to form a benzoxazinone intermediate. Subsequent alkylation with ethyl bromoacetate in the presence of anhydrous potassium carbonate under reflux (e.g., 22 hours in acetone) yields the target ester . Reaction progress is monitored via TLC using hexane:ethyl acetate (2:1) as the mobile phase .
Q. How is reaction completion validated during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) is routinely employed. A mobile phase of hexane:ethyl acetate (2:1 or 1:2) is used, and spots are visualized under UV light. Homogeneity is confirmed by a single spot after recrystallization (e.g., ethanol as solvent) .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
- 1H NMR : Assigns protons in the benzoxazine and ester moieties (e.g., δ 2.51 ppm for methyl groups, aromatic protons at δ 7.39–8.11 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., similar benzothiazine derivatives analyzed in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternative bases (e.g., NaHCO₃ vs. K₂CO₃) .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetone) for alkylation efficiency .
- Temperature Control : Evaluate reflux duration (e.g., 3–24 hours) to balance completion and side reactions .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., molar ratios, solvent volume) .
Q. How to address contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon correlations .
- X-ray Diffraction : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., keto-enol equilibria) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the 6- or 8-position to modulate electronic effects .
- Scaffold Hybridization : Fuse benzoxazine with triazole or thiadiazole rings to explore synergistic activity .
- In Silico Profiling : Perform molecular docking to predict binding affinities (e.g., anthelmintic targets like β-tubulin) .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
